tigloylgomisin H
Overview
Description
Tigloylgomisin H is a lignan isolated from the fruits of Schisandra chinensis . It can induce quinone reductase (QR) activity in Hepa1c1c7 mouse hepatocarcinoma cells . It functions as a monofunctional inducer that specifically upregulates phase II enzymes through the Nrf2-ARE pathway . This makes it a potential liver cancer prevention agent .
Molecular Structure Analysis
The molecular structure of Tigloylgomisin H is complex. Its molecular formula is C28H36O8 . The NMR data reported in the literature for angeloyl gomisin H were shown to be incorrect . The correct structure was identified based on detailed analysis of the 1D and 2D NMR data, especially from HMBC and NOESY experiments .Physical And Chemical Properties Analysis
Tigloylgomisin H is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 500.59 .Scientific Research Applications
Cancer Prevention through Phase II Detoxification Enzyme Induction : Tigloylgomisin H has been found to significantly induce the activity of quinone reductase (QR), a phase II detoxification enzyme, in Hepa1c1c7 mouse hepatocarcinoma cells. This induction is believed to play a crucial role in cancer prevention. TGH activates gene expression mediated by the antioxidant response element (ARE) through the nuclear accumulation of Nrf2, suggesting its potential as a liver cancer prevention agent (Lee et al., 2009).
Cytotoxic Activity Evaluation : Tigloylgomisin H has been isolated and evaluated for its cytotoxic activities toward various cancer cell lines. This evaluation is crucial to understand its potential therapeutic applications in cancer treatment. The study conducted by Šmejkal et al. (2010) includes a comprehensive analysis of the cytotoxic effects of various lignans, including TGH, on different cancer cell lines, highlighting its potential as a therapeutic agent (Šmejkal et al., 2010).
Antiproliferative Effects on Cancer Cell Lines : A study by Suh et al. (2014) identified tigloylgomisin H among other compounds isolated from Schisandra chinensis. They tested these compounds for their in vitro cytotoxic activities against various cancer cell lines, including human leukemia, cervical carcinoma, and breast cancer cells. Some of these compounds exhibited strong cytotoxic effects, indicating the potential of TGH in cancer treatment (Suh et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAUXCVJDYCLRS-QEEHVONISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tigloylgomisin H | |
CAS RN |
66069-55-4 | |
Record name | Tigloylgomisin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGLOYLGOMISIN H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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